1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one
Description
The compound 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a synthetic molecule featuring a pyrrolidine ring substituted with a 5-bromo-pyridinyloxy group at position 3, linked via an ethanone bridge to a 1H-indol-3-yl moiety. Its molecular complexity arises from the fusion of heterocyclic systems (pyrrolidine, pyridine, and indole), which may influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-5-6-18(22-11-14)25-15-7-8-23(12-15)19(24)9-13-10-21-17-4-2-1-3-16(13)17/h1-6,10-11,15,21H,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROKXOTQKNNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves:
Preparation of 5-bromopyridin-2-ol: This can be achieved through the bromination of pyridin-2-ol using bromine in the presence of a suitable catalyst.
Formation of 5-bromopyridin-2-yl pyrrolidine: This step involves the reaction of 5-bromopyridin-2-ol with pyrrolidine under basic conditions to form the pyrrolidine derivative.
Coupling with indole-3-carboxaldehyde: The final step involves the coupling of the pyrrolidine derivative with indole-3-carboxaldehyde in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyridine and pyrrolidine moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Molecular formula inferred from (adjusted for indole substituent).
Key Structural and Functional Differences
Substituent Impact on Bioactivity :
- The 5-bromopyridinyloxy group in the target compound may enhance electrophilicity and binding to aromatic interaction sites in proteins, as seen in brominated kinase inhibitors .
- The indole moiety is associated with serotonin receptor modulation and antitubercular activity in related compounds , though the target compound’s activity remains unverified.
- Pyrrolidine rings (e.g., in ) improve solubility and conformational flexibility compared to rigid planar systems like pyrazole or oxadiazole .
Synthetic Approaches :
- The target compound likely follows a multi-step synthesis involving:
- Coupling of 5-bromo-2-hydroxypyridine with pyrrolidine via nucleophilic substitution (analogous to ) .
- Attachment of the indole-ethanone fragment through amidation or ketone formation (similar to ) .
The bromine atom adds molecular weight and polarizability, which could influence binding kinetics and metabolic stability .
Research Findings and Implications
Psychoactive indole-ethanones () highlight the importance of substituent positioning (e.g., methoxy vs. bromo groups) in receptor selectivity .
Challenges and Opportunities :
- Synthetic Complexity : Multi-step reactions (e.g., ) may limit scalability, necessitating optimization of catalytic systems (e.g., palladium-mediated cross-coupling in ) .
- Structure-Activity Relationships (SAR) : Further studies are required to elucidate how pyrrolidine and bromopyridine moieties synergize with indole in the target compound.
Biological Activity
The compound 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one, with the molecular formula C18H19BrN2O3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bromopyridine moiety , a pyrrolidine ring , and an indole structure , which are known to contribute to its biological properties. The synthesis typically involves:
- Formation of the Bromopyridine Intermediate : The reaction of 5-bromopyridine with a suitable nucleophile.
- Coupling Reaction : The intermediate is coupled with an indole derivative under basic conditions to yield the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets. The bromopyridine moiety can engage with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring enhances binding affinity and specificity, which may lead to significant biological effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Potential
Research has suggested that compounds with similar structures possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MRSA and other resistant strains .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Derivative A | E. coli | 0.36 |
| Derivative B | S. aureus | 0.21 |
| Derivative C | K. pneumoniae | 0.71 |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds, showing a reduction in inflammatory markers in vitro. This was assessed using cell lines treated with lipopolysaccharides (LPS) .
Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry, facilitating the development of new therapeutic agents aimed at treating infections and inflammatory diseases.
Drug Development
Given its promising biological activities, ongoing research is directed towards optimizing this compound for enhanced efficacy and reduced toxicity profiles in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
